

A Comprehensive Technical Guide to NOD2 and TLR4 Signaling Pathways

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Compound of Interest

Compound Name: OD36

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This technical guide provides an in-depth exploration of the NOD2 and TLR4 signaling pathways, two pivotal components of the innate immune system. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular mechanisms, experimental methodologies, and quantitative data associated with these pathways.

Introduction to NOD2 and TLR4 Signaling

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate inflammatory responses. Among the most critical PRRs are the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) and the Toll-like receptors (TLRs). This guide focuses on NOD2, an intracellular sensor of bacterial peptidoglycans, and TLR4, a key cell surface receptor for lipopolysaccharide (LPS) from Gram-negative bacteria. Understanding the intricacies of these pathways is crucial for developing novel therapeutics for infectious diseases, inflammatory disorders, and cancer.

NOD2 (Nucleotide-binding Oligomerization Domain 2) is a cytosolic protein that recognizes muramyl dipeptide (MDP), a component of peptidoglycan found in most bacteria. Upon activation, NOD2 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2 and the subsequent activation of downstream signaling cascades, including NF- κ B and MAPK pathways. This results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, contributing to bacterial clearance.

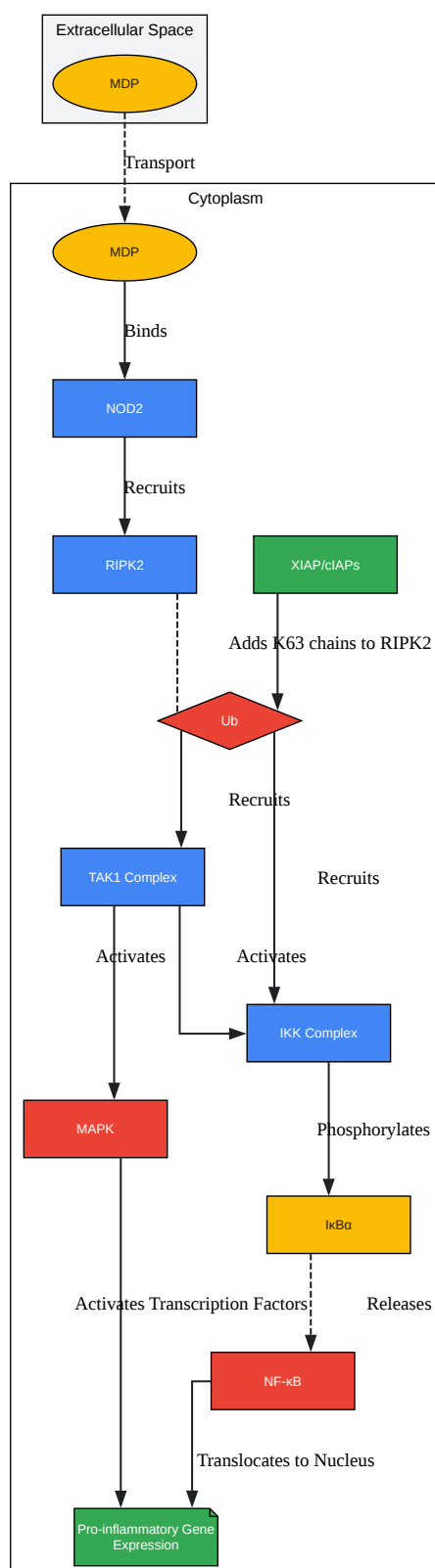
TLR4 (Toll-like Receptor 4) functions as a key sensor for LPS, a major component of the outer membrane of Gram-negative bacteria. TLR4 signaling is initiated at the plasma membrane and can proceed through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF- κ B and MAPK, leading to the expression of inflammatory cytokines. The TRIF-dependent pathway, which is initiated from the endosome, results in the activation of IRF3 and the subsequent production of type I interferons.

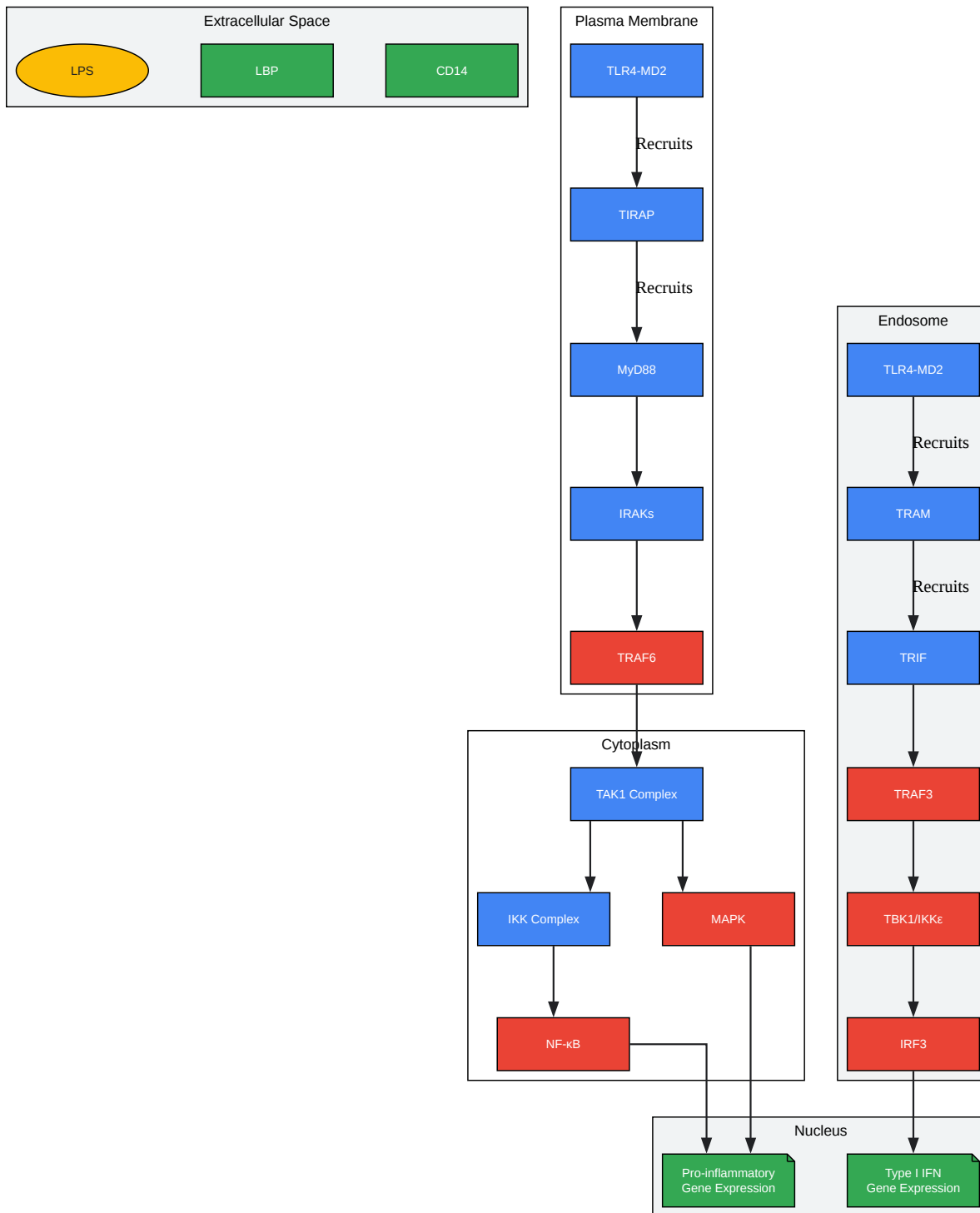
The NOD2 Signaling Pathway

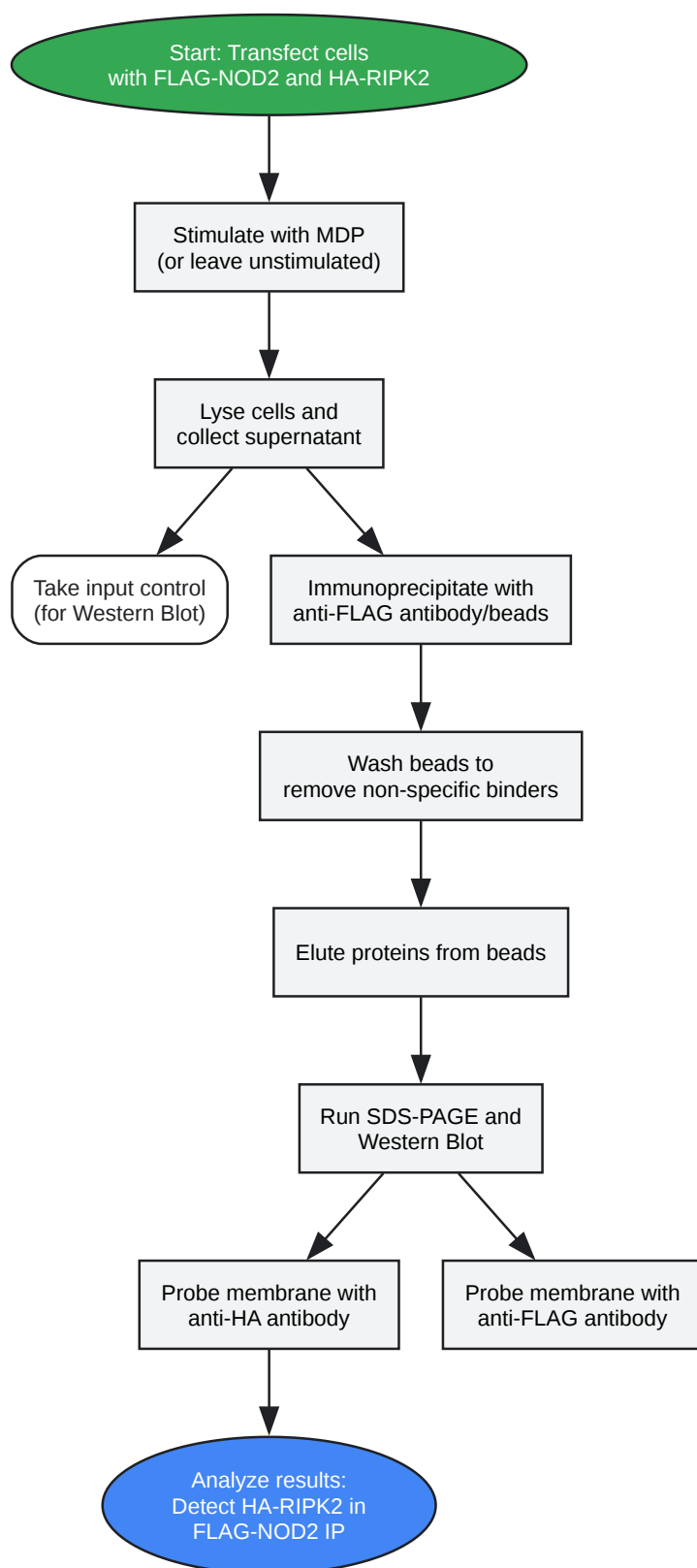
The activation of NOD2 by MDP triggers a precise sequence of molecular events culminating in a robust inflammatory response.

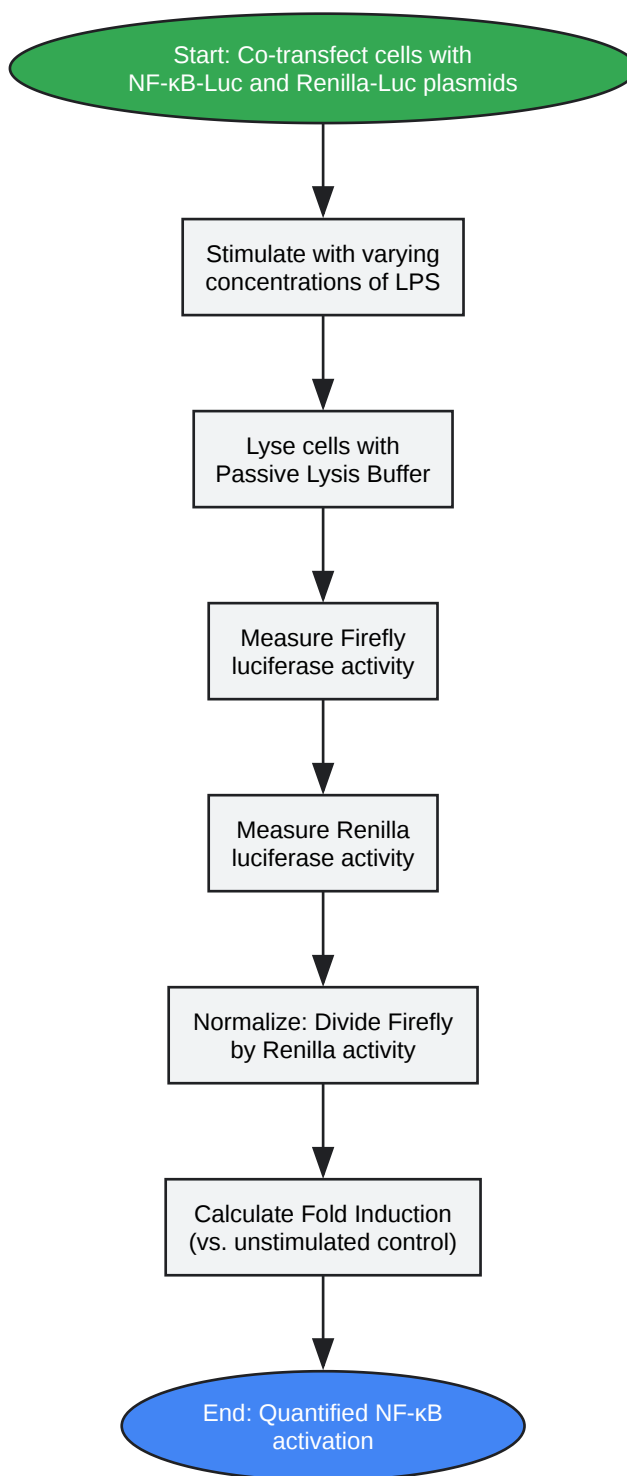
Core Signaling Cascade:

- **Ligand Recognition:** MDP enters the cytoplasm and is recognized by the leucine-rich repeat (LRR) domain of NOD2.
- **Conformational Change and Oligomerization:** Ligand binding induces a conformational change in NOD2, facilitating its self-oligomerization.
- **RIPK2 Recruitment:** The CARD domain of NOD2 recruits the CARD domain of the kinase RIPK2, forming a signaling complex known as the "nodosome."
- **RIPK2 Ubiquitination:** RIPK2 is polyubiquitinated by E3 ligases, including XIAP, cIAP1, and cIAP2.
- **Activation of Downstream Kinases:** The polyubiquitin chains on RIPK2 serve as a scaffold to recruit and activate the TAK1 and IKK complexes.
- **NF- κ B and MAPK Activation:** The activated IKK complex phosphorylates I κ B α , leading to its degradation and the nuclear translocation of NF- κ B. Simultaneously, the TAK1 complex activates the MAPK pathways (JNK, p38, and ERK).
- **Gene Expression:** Nuclear NF- κ B and activated MAPKs induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β), chemokines, and antimicrobial peptides.









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